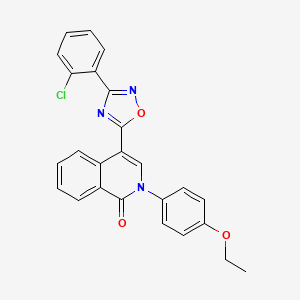

N-(4-(4-甲氧基苯基)-5-甲基噻唑-2-基)戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-methoxyphenyl)pivalamide” is a chemical compound with the formula C12H17NO2 and a molecular weight of 207.27 . It’s used in research and has been offered for sale by chemical suppliers .

Synthesis Analysis

While specific synthesis methods for “N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide” were not found, there are general methods for synthesizing similar compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

囊性纤维化疗法一项研究深入探讨了双噻唑类似物的开发,包括结构类似于 N-(4-(4-甲氧基苯基)-5-甲基噻唑-2-基)吡戊酰胺的衍生物,用于治疗囊性纤维化。这些化合物被评估了其纠正囊性纤维化蛋白 DeltaF508-CFTR 缺陷细胞处理的能力。一种特定的化合物在纠正这一缺陷方面表现出显着的活性,突出了其作为囊性纤维化治疗剂的潜力。该研究结果表明,这些分子的结构特征,例如它们的双噻唑核心和特定的取代基,对它们的生物活性至关重要 (Yu 等,2008)。

抗菌活性另一个应用领域是开发新的抗菌剂。对头孢菌素衍生物的吡戊酰氧甲基酯的研究,它们与 N-(4-(4-甲氧基苯基)-5-甲基噻唑-2-基)吡戊酰胺具有共同的支架,表明这些化合物对一系列革兰氏阳性菌和革兰氏阴性菌表现出显着的抗菌活性。这证明了此类衍生物在解决抗生素耐药性和开发新的抗菌治疗方法方面的潜力 (Sakagami 等,1991)。

合成化学应用噻唑衍生物在合成化学中的用途也很显着,相关化合物的锂化反应研究证明了这一点。这些研究提供了对噻唑基化合物的反应性和潜在修饰的见解,可应用于合成具有所需性质的新型分子 (Smith 等,2012)。

细胞毒性和抗癌研究噻唑衍生物还因其对癌细胞系的细胞毒性特性而被探索。对结合了甲氧基苯基和甲基噻唑基的新型 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的研究显示出有希望的体外细胞毒活性。这表明这些化合物在开发抗癌疗法中的潜在应用 (Hassan 等,2014)。

荧光染料开发此外,噻唑化合物被用于合成荧光染料。涉及乙氧基羰基芘和苝硫酰胺以产生具有噻唑基结构的荧光染料的研究已导致化合物表现出广泛的荧光。这突出了噻唑衍生物在材料科学开发中的应用,特别是在为生物和材料科学创建荧光标记方面 (Witalewska 等,2019)。

作用机制

Target of action

Compounds with a thiazole ring, like “N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide”, are often found in biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor drugs . Therefore, the primary targets of this compound might be certain enzymes or receptors involved in these biological processes.

Mode of action

The compound might interact with its targets by binding to their active sites, thereby modulating their activity. The presence of the methoxyphenyl and thiazol groups might enhance the compound’s binding affinity to its targets .

Biochemical pathways

Depending on its targets, the compound might affect various biochemical pathways. For example, if it targets enzymes involved in cell division, it might affect the cell cycle and have antitumor effects .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the presence of the dimethylpropanamide group might influence its solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it has antitumor effects, it might induce cell cycle arrest or apoptosis in cancer cells .

Action environment

Environmental factors such as pH and temperature might influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might affect the compound’s structure and therefore its binding to its targets .

属性

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-10-13(11-6-8-12(20-5)9-7-11)17-15(21-10)18-14(19)16(2,3)4/h6-9H,1-5H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGCVKUJVFCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)